1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its two pyrazole rings, each substituted with a methyl group, and connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction: Reduction of intermediates to form the final product.
Condensation: The combination of two molecules to form a larger molecule with the loss of a small molecule such as water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
Uniqueness
1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-13-6-8(4-11-13)3-10-9-5-12-14(2)7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
ZLAOHPXZOWZFEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CN(N=C2)C |
Origin of Product |
United States |
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